
Dehydrolithocholic acid
Overview
Description
Dehydrolithocholic acid, formally known as (5β)-3-oxo-cholan-24-oic acid, is a significant metabolite of lithocholic acid. It is formed from lithocholic acid by the cytochrome P450 isoform CYP3A4. This compound is known for its role as an agonist of several receptors, including G protein-coupled bile acid activated receptor 1, vitamin D receptor, and farnesoid X receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydrolithocholic acid is synthesized from lithocholic acid through the action of the cytochrome P450 isoform CYP3A4. The reaction involves the oxidation of lithocholic acid, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalysts, such as cytochrome P450 enzymes, to convert lithocholic acid into this compound. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Microbial 7α-Dehydroxylation
Dehydrolithocholic acid is primarily synthesized via the 7α-dehydroxylation pathway mediated by gut microbiota, particularly Clostridium and Lactobacillus species . Key enzymatic steps include:
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BaiE (7α-dehydratase) : Catalyzes the rate-limiting dehydration of the 7α-hydroxyl group on lithocholic acid (LCA) to form 3-dehydro-4,6-LCA .
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BaiP (5α-steroid reductase) : Reduces the 3-oxo-Δ⁴ intermediate to yield this compound with a 5α-hydrogen configuration .
Oxidation Reactions
This compound undergoes further oxidation at the C-3, C-6, or C-12 positions under acidic or enzymatic conditions:
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C-3 oxidation : Converts to 3,6-diketo-5β-cholanic acid using chromium(VI) oxide in acetic acid .
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C-12 oxidation : Forms 12-oxolithocholic acid (12-oxo-LCA) via hepatic cytochrome P450 enzymes .
Isomerization
Heating this compound in acetic acid with HCl induces 5β → 5α hydrogen isomerization , forming 3-oxo-5α-cholanic acid through an enol intermediate (6β-hydroxy-3-keto-5-cholenic acid) .
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This compound is quantified using reversed-phase C₁₈ columns coupled with tandem mass spectrometry:
Table 2: LC-MS Parameters for this compound Analysis
Parameter | Value |
---|---|
Column | Phenomenex Kinetex C₁₈ (2.6 µm) |
Mobile Phase | Acetonitrile/methanol (50:50) |
Collision Energy | 25 eV |
Retention Time | 13.4 min |
Gut-Liver Axis Modulation
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Upregulation : Lactobacillus gasseri LA39 increases fecal this compound levels by enhancing secondary bile acid biotransformation .
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Pathological associations : Reduced levels correlate with atrial fibrillation due to impaired fibroblast growth factor 19 (FGF19) signaling .
Microbial Cross-Talk
This compound inhibits Clostridium difficile growth by disrupting membrane integrity, highlighting its role in gut homeostasis .
Thermal Decomposition
At >200°C, this compound undergoes decarboxylation to yield 3-oxo-5β-cholene derivatives, confirmed via gas chromatography-mass spectrometry (GC-MS) .
Photodegradation
Exposure to UV light (254 nm) generates 5β-cholesta-3,5-dien-24-oic acid via radical-mediated dehydrogenation .
Sulfation and Glucuronidation
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Sulfation at C-3 : Mediated by hepatic SULT2A1, forming this compound-3-sulfate, which is excreted in urine .
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Glucuronidation : UDP-glucuronosyltransferases (UGT1A3/4) conjugate the C-24 carboxyl group, enhancing aqueous solubility .
This synthesis of this compound’s chemical reactivity underscores its dual role as a microbial metabolite and a modulator of human physiology. Advanced analytical methods and targeted microbial interventions are pivotal for harnessing its therapeutic potential .
Scientific Research Applications
Dehydrolithocholic acid has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of bile acid metabolism and as a standard in analytical chemistry.
Biology: this compound is studied for its role in modulating various biological pathways, including those involving bile acid receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and inflammatory diseases.
Mechanism of Action
Dehydrolithocholic acid exerts its effects by binding to and activating several receptors, including G protein-coupled bile acid activated receptor 1, vitamin D receptor, and farnesoid X receptor. It also binds to the human pregnane X receptor and retinoic acid receptor-related orphan receptor γt. These interactions modulate various cellular pathways, including those involved in bile acid metabolism, immune response, and inflammation .
Comparison with Similar Compounds
- Lithocholic acid
- Chenodeoxycholic acid
- Deoxycholic acid
Comparison: Dehydrolithocholic acid is unique in its ability to act as an agonist for multiple receptors, including G protein-coupled bile acid activated receptor 1, vitamin D receptor, and farnesoid X receptor. This distinguishes it from other bile acids, which may have more limited receptor interactions. Additionally, its formation from lithocholic acid via cytochrome P450 isoform CYP3A4 highlights its specific metabolic pathway .
Biological Activity
Dehydrolithocholic acid (DHLA) is a bile acid derivative known for its significant biological activities, particularly in the context of metabolism and gut microbiota interactions. This article explores the biological activity of DHLA, highlighting its metabolic pathways, interactions with gut microbiota, and potential health implications, supported by case studies and research findings.
Overview of this compound
This compound is a secondary bile acid formed from lithocholic acid through microbial metabolism in the gut. It plays a crucial role in lipid digestion and absorption, as well as in signaling pathways related to cholesterol metabolism and energy homeostasis.
Metabolic Pathways
DHLA is primarily synthesized from lithocholic acid by gut bacteria through a series of enzymatic reactions. The key metabolic processes include:
- 7α-Dehydroxylation : This process converts primary bile acids into secondary bile acids, including DHLA.
- Hydroxylation and Conjugation : DHLA can undergo further modifications, such as hydroxylation and conjugation with amino acids like glycine or taurine, which enhance its solubility and facilitate its excretion.
Table 1: Key Enzymatic Reactions Involved in DHLA Metabolism
Enzyme | Reaction Type | Substrate | Product |
---|---|---|---|
7α-Hydroxysteroid Dehydrogenase (HSDH) | Dehydroxylation | Lithocholic Acid | This compound |
Bile Salt Hydrolase | Hydrolysis | Conjugated Bile Acids | Free Bile Acids |
Interaction with Gut Microbiota
Research indicates that DHLA significantly influences gut microbiota composition. For instance, a study found that patients with atrial fibrillation exhibited decreased levels of DHLA alongside alterations in gut microbial profiles. This dysbiosis was associated with impaired bile acid metabolism and reduced circulating fibroblast growth factor 19 (FGF19), which is crucial for lipid metabolism regulation .
Case Studies
- Atrial Fibrillation Patients : A study highlighted that decreased levels of DHLA correlated with dysregulated bile acid profiles in patients with atrial fibrillation. This suggests that DHLA may play a protective role against lipid accumulation in cardiac tissues by modulating FGF19 signaling pathways .
- Acetaminophen-Induced Liver Injury : In an experiment assessing the impact of acetaminophen on bile acid profiles, it was noted that DHLA levels were significantly altered, indicating its potential role as a biomarker for liver injury. The study showed that changes in bile acid profiles could reflect liver health status .
Health Implications
The biological activity of DHLA extends to various health implications:
- Cholesterol Metabolism : By influencing the conversion of primary bile acids to secondary forms like DHLA, it plays a role in cholesterol homeostasis.
- Gut Health : The presence of DHLA is linked to maintaining healthy gut microbiota balance, which is essential for overall metabolic health.
- Potential Therapeutic Applications : Given its role in lipid metabolism and gut health, there is potential for developing therapies targeting DHLA pathways to manage conditions like obesity and metabolic syndrome.
Q & A
Basic Research Questions
Q. How is dehydrolithocholic acid synthesized in biological systems, and what enzymes are involved?
this compound (DHCA) is a major metabolite of lithocholic acid (LCA), synthesized via oxidation by cytochrome P450 isoform CYP3A4 in human hepatic microsomes. This enzymatic conversion produces 3-ketolithocholic acid, a key intermediate in bile acid metabolism. Researchers should validate CYP3A4 activity in their experimental models (e.g., hepatic microsomes or transfected cell lines) to ensure accurate metabolic profiling .
Q. What are the solubility and storage requirements for this compound in laboratory settings?
DHCA is soluble in organic solvents such as DMSO (15 mg/mL), ethanol (10 mg/mL), and DMF (30 mg/mL). For aqueous solutions, dissolve in DMF first, then dilute in PBS (pH 7.2) to a final solubility of 0.2 mg/mL. Store aliquots at -20°C (stable for 1 month) or -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles to prevent degradation .
Q. Which nuclear receptors does this compound target, and what are its primary biological roles?
DHCA acts as an agonist for TGR5 (EC₅₀ = 0.27 μM), VDR (EC₅₀ = 3 μM), and FXR, and binds to PXR (IC₅₀ = 15 μM). It also inhibits RORγt (Kd = 1.13 μM), reducing TH17 cell differentiation. For receptor studies, use luciferase reporter assays in HEK293 or Jurkat cells, and validate results with competitive binding assays (e.g., SPR or ITC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in DHCA’s concentration-dependent effects on nuclear receptors?
DHCA exhibits dual agonistic/antagonistic behavior depending on concentration and receptor context. For example:
- At 100 μM, it activates PXR but antagonizes RORγt at 10 μM .
- TH17 inhibition occurs at 20 μM, while higher concentrations may off-target other receptors. To mitigate variability, standardize dose-response curves across assays and include controls for receptor crosstalk (e.g., siRNA knockdown of competing receptors) .
Q. What experimental designs are recommended for studying DHCA’s immunomodulatory effects on TH17 cells?
- In vitro : Treat CD4+ T cells with DHCA (10–20 μM) under TH17-polarizing conditions (TGF-β + IL-6). Measure IL-17A production via ELISA and RORγt activity using a reporter plasmid .
- In vivo : Administer DHCA orally (0.3% w/w in chow) to murine models of autoimmunity (e.g., EAE). Analyze TH17 cell proportions in intestinal lamina propria by flow cytometry .
Q. How does DHCA’s role in neurodegenerative diseases like Alzheimer’s intersect with bile acid metabolism?
DHCA is elevated in cerebrospinal fluid (CSF) of Alzheimer’s patients, correlating with dysregulated bile acid metabolism. Use targeted LC-MS/MS to quantify DHCA and conjugated bile acids in CSF. Pair with cheminformatics tools (e.g., patRoon) to identify metabolic networks linked to neuroinflammation .
Q. What are the methodological challenges in reconciling DHCA’s receptor binding data across studies?
Discrepancies arise from:
- Assay systems : Cell-based reporter assays (e.g., TGR5 activation in CHO cells) vs. recombinant protein binding (e.g., RORγt Kd measurements).
- Species specificity : Mouse PXR is more sensitive to DHCA than human PXR . Address these by cross-validating findings in primary human cells and transgenic models, and reporting EC₅₀/IC₅₀ values with 95% confidence intervals .
Q. Methodological Best Practices
- Handling : Prepare stock solutions under inert gas (N₂/Ar) to prevent oxidation.
- Controls : Include LCA and synthetic agonists/antagonists (e.g., INT-777 for TGR5) as reference compounds.
- Data Reproducibility : Replicate experiments across ≥3 independent batches of DHCA to account for batch-to-batch variability .
Properties
IUPAC Name |
(4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-16,18-21H,4-14H2,1-3H3,(H,26,27)/t15-,16-,18+,19-,20+,21+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQFUORWRVZTHT-OPTMKGCMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1553-56-6 | |
Record name | Dehydrolithocholic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1553-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxocholan-24-oic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001553566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Oxo-5beta-cholanoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEHYDROLITHOCHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96JBM35FXF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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